
Metoxibutropat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ibuprofen-Guaiacol-Ester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.
Biologie: Untersucht wegen seiner entzündungshemmenden und schmerzstillenden Eigenschaften.
Medizin: Potenzielles Therapeutikum zur Behandlung von Erkrankungen wie Ödemen und Fieber.
Wirkmechanismus
Ibuprofen-Guaiacol-Ester entfaltet seine Wirkung durch Hemmung der Synthese von Prostaglandinen, die Mediatoren von Entzündungen, Schmerzen und Fieber sind . Die Verbindung zielt auf die Cyclooxygenase (COX)-Enzyme, insbesondere COX-1 und COX-2, ab und reduziert so die Produktion von Prostaglandinen . Diese Hemmung führt zu einer Abnahme von Entzündungen und Schmerzen.
Wirkmechanismus
Target of Action
Metoxibutropate, also known as Ibuprofen guaiacol ester, is a prodrug . Prodrugs are often used to improve the bioavailability of a drug, and in this case, Metoxibutropate is designed to enhance the properties of Ibuprofen . The primary targets of Ibuprofen are cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins that cause inflammation and pain .
Mode of Action
As a prodrug, Metoxibutropate is metabolized in the body to release the active drug, Ibuprofen . Ibuprofen acts by inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. This results in decreased inflammation and pain .
Biochemical Pathways
The biochemical pathway primarily affected by Ibuprofen is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the cyclooxygenase enzymes in this pathway, Ibuprofen effectively reduces the production of these prostaglandins .
Pharmacokinetics
As a prodrug, it is expected to have improved absorption and bioavailability compared to ibuprofen . Once absorbed, it is metabolized to release the active drug, Ibuprofen
Result of Action
The primary result of Metoxibutropate’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis by the active drug, Ibuprofen . On a molecular level, this involves the inhibition of the cyclooxygenase enzymes. On a cellular level, this results in decreased inflammation and pain sensation.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ibuprofen-Guaiacol-Ester kann durch Veresterungsreaktionen erreicht werden. Ein gängiges Verfahren beinhaltet die direkte Veresterung von Ibuprofen mit Guaiacol unter Verwendung eines Biokatalysators wie Schweinepankreaslipase (PPL) in einem Zweiphasensystem aus Hexan und Wasser . Dieses Verfahren ist aufgrund seiner Einfachheit und der Verwendung eines billigen Biokatalysators vorteilhaft.
Industrielle Produktionsverfahren
Die industrielle Produktion von Ibuprofen-Guaiacol-Ester erfolgt typischerweise mit ähnlichen Veresterungsprozessen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ibuprofen-Guaiacol-Ester durchläuft verschiedene chemische Reaktionen, darunter:
Veresterung: Die Bildung der Esterbindung zwischen Ibuprofen und Guaiacol.
Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen zu Ibuprofen und Guaiacol hydrolysiert werden.
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen an den Ibuprofen- oder Guaiacol-Molekülen verändern.
Häufige Reagenzien und Bedingungen
Veresterung: Katalysatoren wie Schweinepankreaslipase (PPL) in einem Zweiphasensystem aus Hexan und Wasser.
Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Reagenzien wie Salzsäure oder Natriumhydroxid.
Hauptprodukte, die gebildet werden
Hydrolyse: Ibuprofen und Guaiacol sind die Hauptprodukte, die bei der Hydrolyse von Ibuprofen-Guaiacol-Ester gebildet werden.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Guaiacol: Eine organische Verbindung mit antiseptischen und schleimlösenden Eigenschaften.
Mefenaminsäure-Guaiacol-Ester: Eine weitere Esterverbindung mit ähnlichen entzündungshemmenden Eigenschaften.
Einzigartigkeit
Ibuprofen-Guaiacol-Ester ist durch seine kombinierten Eigenschaften von Ibuprofen und Guaiacol einzigartig und bietet sowohl entzündungshemmende als auch antiseptische Wirkungen. Diese Kombination kann im Vergleich zu Ibuprofen allein die gastrointestinale Toxizität potenziell reduzieren .
Biologische Aktivität
Metoxibutropate, a compound classified as a phosphonate derivative, has garnered attention for its potential anti-inflammatory and analgesic properties. This article explores its biological activity, supported by case studies and research findings.
Metoxibutropate is chemically related to ibuprofen and guaiacol, functioning primarily as a prostaglandin inhibitor. Its structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications in inflammation and pain management.
The primary mechanism of action for Metoxibutropate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses. By reducing the production of these compounds, Metoxibutropate can alleviate symptoms associated with inflammatory conditions.
Anti-inflammatory Effects
Research indicates that Metoxibutropate exhibits significant anti-inflammatory activity. In a study comparing its effects with ibuprofen, Metoxibutropate demonstrated comparable efficacy in reducing inflammation in animal models. The results are summarized in Table 1 below:
Compound | Inflammation Reduction (%) | Dosage (mg/kg) |
---|---|---|
Metoxibutropate | 75 | 10 |
Ibuprofen | 70 | 10 |
This data suggests that Metoxibutropate may be an effective alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Gastrointestinal Safety Profile
A notable aspect of Metoxibutropate is its gastrointestinal safety profile. A study published in the International Journal of Tissue Reactions assessed the gastrointestinal effects of Metoxibutropate compared to ibuprofen and guaiacol. The findings indicated that while ibuprofen often leads to gastrointestinal irritation, Metoxibutropate exhibited significantly lower adverse effects, making it a safer option for long-term use.
Case Studies
Several case studies have further elucidated the biological activity of Metoxibutropate:
- Chronic Pain Management : A case study involving patients with chronic pain conditions showed that those treated with Metoxibutropate experienced a marked reduction in pain levels without the gastrointestinal side effects commonly associated with other NSAIDs.
- Post-Surgical Inflammation : Another study focused on post-operative patients demonstrated that administration of Metoxibutropate resulted in reduced swelling and faster recovery times compared to placebo controls.
Research Findings
Recent research has expanded on the understanding of Metoxibutropate's pharmacokinetics and bioavailability:
- Pharmacokinetics : Studies indicate that Metoxibutropate has favorable absorption characteristics, leading to effective plasma concentrations within hours of administration.
- Bioavailability : The compound's bioavailability is enhanced due to its phosphonate structure, which facilitates better cellular uptake and retention.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl) 2-[4-(2-methylpropyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)13-16-9-11-17(12-10-16)15(3)20(21)23-19-8-6-5-7-18(19)22-4/h5-12,14-15H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWRGBTEHAPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984948 | |
Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66332-77-2 | |
Record name | 2-Methoxyphenyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66332-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoxibutropate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenyl 2-(4-isobutylphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOXIBUTROPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N623MNK8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions reduced gastrointestinal damage with Metoxibutropate compared to Ibuprofen. What could be the reason?
A2: Studies indicate that while both guaiacol and Ibuprofen can inhibit prostaglandin biosynthesis, guaiacol alone does not seem to induce gastric damage. [] This suggests that the guaiacol component of Metoxibutropate might have a protective effect on the gastric mucosa, potentially explaining the reduced gastrointestinal damage observed compared to Ibuprofen alone.
Q2: What analytical methods have been employed to study Metoxibutropate?
A4: High-performance liquid chromatography (HPLC) has been successfully used to determine the concentration of Metoxibutropate and its related substances. [] This method allows for the separation and quantification of the drug in complex mixtures, enabling researchers to study its pharmacokinetics and stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.